

Crystal Structure Analysis of 2-(4-Fluorophenyl)pyridine Analogues: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)pyridine

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Introduction

This technical guide provides an in-depth analysis of the crystal structure of a fluorinated biphenyl pyridine derivative, serving as a valuable resource for researchers, scientists, and professionals in drug development. While crystallographic data for **2-(4-Fluorophenyl)pyridine** is not publicly available, this guide presents a comprehensive examination of the closely related analogue, 2-Fluoro-5-(4-fluorophenyl)pyridine. The methodologies and data interpretation described herein are representative of the analyses applied to this class of compounds, which are of significant interest in medicinal chemistry due to their potential biological activities.

The structural insights gained from X-ray crystallography are paramount for understanding the physicochemical properties of a compound, its potential intermolecular interactions, and for guiding structure-activity relationship (SAR) studies in drug design. This document details the experimental procedures for synthesis, crystallization, and X-ray diffraction analysis, and presents the resulting structural data in a clear and accessible format.

Experimental Protocols

The following sections outline the detailed methodologies employed in the synthesis, crystallization, and crystal structure determination of 2-Fluoro-5-(4-fluorophenyl)pyridine.

Synthesis

The synthesis of 2-Fluoro-5-(4-fluorophenyl)pyridine was achieved via a Suzuki coupling reaction.^[1] To a solution of 5-bromo-2-fluoropyridine (0.2 g, 1.136 mmol) and 4-fluorophenylboronic acid (0.190 g, 1.36 mmol) in 6 ml of dioxane, an aqueous solution of K₃PO₄ (0.361 g, 1.5 mmol, in 1 ml H₂O) was added.^[1] The reaction was catalyzed by the addition of Pd(PPh₃)₄ (1.5 mole %) under a nitrogen atmosphere at 373 K.^[1] The reaction mixture was refluxed for 8 hours.^[1]

Following the reaction, 20 ml of distilled water was added, and the aqueous layer was extracted three times with ethyl acetate (3 x 15 ml).^[1] The combined organic layers were evaporated in vacuo to yield the title compound as a colorless solid (Yield: 0.185 g, 85%; M.p. 350–352 K).^[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a saturated solution of the compound in a chloroform/methanol mixture, which yielded colorless rods.^[1]

X-ray Diffraction Analysis

A colorless rod-shaped crystal with dimensions 0.26 × 0.20 × 0.18 mm was selected for X-ray diffraction analysis.^[1] Data were collected on a Bruker Kappa APEXII CCD diffractometer using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 296 K.^[1] A multi-scan absorption correction was applied using SADABS.^[1] The structure was solved using SHELXS97 and refined with SHELXL97.^[1] Hydrogen atoms were positioned geometrically and refined using a riding model.^[1]

Data Presentation

The crystallographic data and refinement details for 2-Fluoro-5-(4-fluorophenyl)pyridine are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₁₁ H ₇ F ₂ N
Formula Weight	191.18
Temperature	296 K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	Pca2 ₁
Unit Cell Dimensions	
a	20.365 (2) Å
b	3.8303 (3) Å
c	11.4835 (14) Å
α	90°
β	90°
γ	90°
Volume	895.74 (16) Å ³
Z	4
Calculated Density	1.418 Mg/m ³
Absorption Coefficient	0.11 mm ⁻¹
F(000)	392
Data Collection	
Theta range for data collection	2.0 to 25.3°
Reflections collected	3601
Independent reflections	1489 [R(int) = 0.020]
Refinement	

Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1489 / 1 / 128
Goodness-of-fit on F ²	1.03
Final R indices [$I > 2\sigma(I)$]	R1 = 0.030, wR2 = 0.072
R indices (all data)	R1 = 0.030, wR2 = 0.072
Largest diff. peak and hole	0.11 and -0.09 e. \AA^{-3}

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)	Bond	Length (Å)
F1 - C4	1.362(2)	C5 - C6	1.383(2)
F2 - C8	1.344(2)	C6 - C1	1.389(2)
N1 - C8	1.311(2)	C7 - C8	1.378(2)
N1 - C12	1.344(2)	C9 - C10	1.375(3)
C1 - C2	1.385(2)	C10 - C11	1.385(3)
C2 - C3	1.380(2)	C11 - C12	1.370(2)
C3 - C4	1.375(2)	C7 - C9	1.478(2)
C4 - C5	1.377(2)		

Table 3: Selected Bond Angles (°)

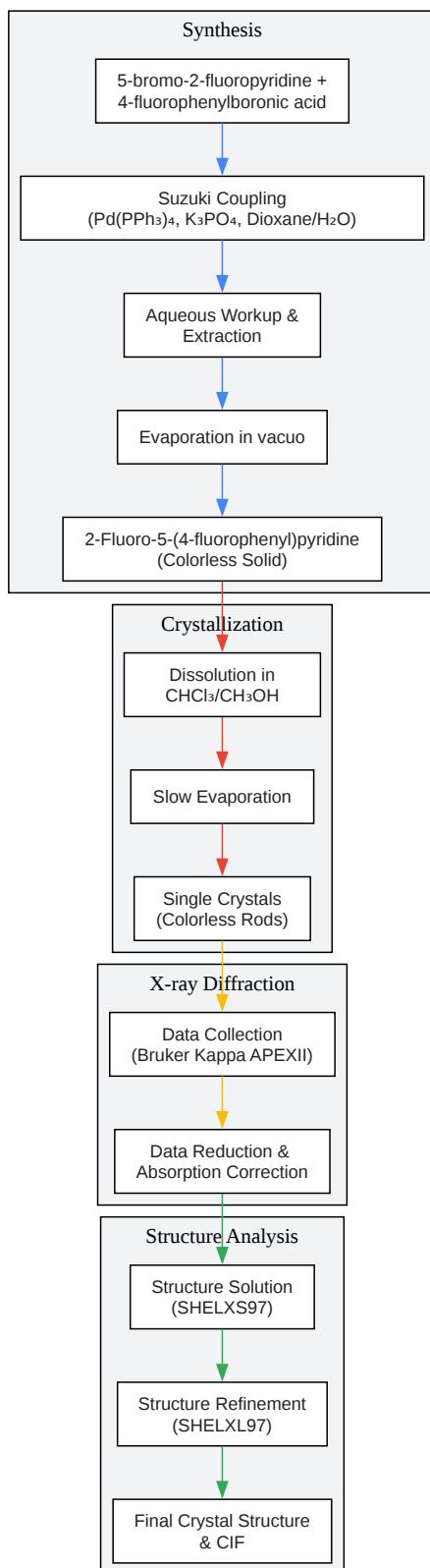
Angle	Degree (°)	Angle	Degree (°)
C8 - N1 - C12	117.3(2)	C1 - C6 - C5	118.4(2)
C2 - C1 - C6	118.2(2)	N1 - C8 - C7	123.3(2)
C3 - C2 - C1	120.7(2)	N1 - C8 - F2	117.8(2)
C4 - C3 - C2	118.5(2)	C7 - C8 - F2	118.9(2)
C3 - C4 - C5	121.2(2)	C10 - C9 - C7	121.6(2)
C3 - C4 - F1	119.2(2)	C9 - C10 - C11	119.1(2)
C5 - C4 - F1	119.6(2)	C12 - C11 - C10	118.6(2)
C4 - C5 - C6	119.2(2)	N1 - C12 - C11	123.2(2)

Structural Description

The crystal structure of 2-Fluoro-5-(4-fluorophenyl)pyridine reveals that the molecule consists of a fluorobenzene ring and a 2-fluoropyridine ring. These two aromatic rings are not coplanar, with a dihedral angle of 37.93 (5)° between them.^[1] The planarity of the fluorophenyl and 2-fluoropyridine rings is confirmed by the small root-mean-square deviations of their constituent atoms (0.0025 Å and 0.0071 Å, respectively).^[1] The crystal packing is primarily governed by van der Waals interactions, with no significant π - π stacking interactions observed.^[1]

Experimental Workflow Visualization

The following diagram illustrates the workflow from the synthesis of the compound to the final crystal structure analysis.



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Caption: Experimental workflow for the crystal structure analysis.

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References

- 1. 2-Fluoro-5-(4-fluorophenyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
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